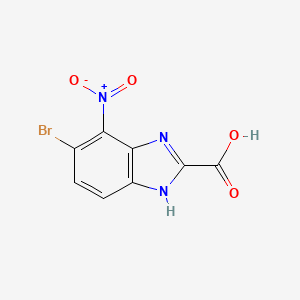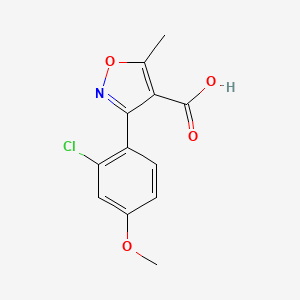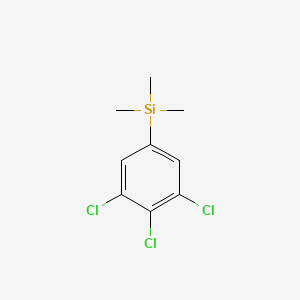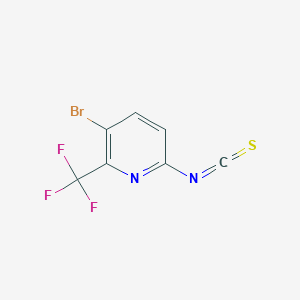
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including agrochemicals, pharmaceuticals, and materials science . The presence of bromine, isothiocyanate, and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and thiophosgene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Amines such as methylamine or ethylamine are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the original compound.
Addition Reactions: Thiourea derivatives are the major products formed.
Applications De Recherche Scientifique
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines, forming stable thiourea derivatives.
Bromine Atom: Can be substituted by other nucleophiles, allowing for further functionalization of the molecule.
Trifluoromethyl Group: Contributes to the compound’s stability and lipophilicity, enhancing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of an isothiocyanate group.
2-Bromo-3-(trifluoromethyl)pyridine: Lacks the isothiocyanate group, making it less reactive in certain applications.
Uniqueness
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential for forming thiourea derivatives. This makes it particularly valuable in biochemical applications where such reactivity is desired .
Propriétés
Formule moléculaire |
C7H2BrF3N2S |
|---|---|
Poids moléculaire |
283.07 g/mol |
Nom IUPAC |
3-bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2BrF3N2S/c8-4-1-2-5(12-3-14)13-6(4)7(9,10)11/h1-2H |
Clé InChI |
JNHYGNIIVCHDPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)C(F)(F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


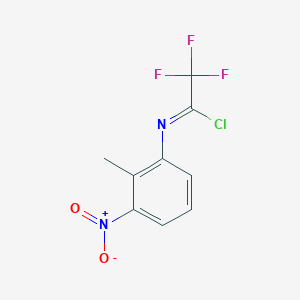
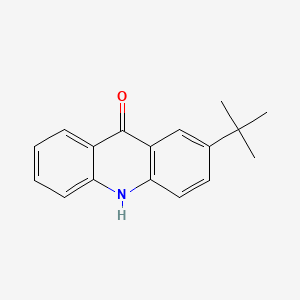
![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)

![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

